molecular formula C22H27NO6 B11295610 N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-isoleucine

N-{2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-isoleucine

Cat. No.: B11295610
M. Wt: 401.5 g/mol
InChI Key: MGHCIGMRLGCRMV-IYRHBAIHSA-N
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Description

3-METHYL-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]PENTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]PENTANOIC ACID typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the chromen ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the propanamido group: This step involves the reaction of the chromen derivative with a suitable amine and acylating agent.

    Introduction of the pentanoic acid moiety: This can be done through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The chromen ring can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the amido or ester functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

3-METHYL-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]PENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes and receptors, modulating their activity. The compound may also affect signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL OXYPROPANOIC ACID
  • 3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL CYCLOHEXANECARBOXYLATE

Uniqueness

3-METHYL-2-[2-({6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]PENTANOIC ACID is unique due to its specific substitution pattern and the presence of both amido and carboxylic acid functionalities. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

(2S,3R)-3-methyl-2-[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]pentanoic acid

InChI

InChI=1S/C22H27NO6/c1-4-12(2)19(21(25)26)23-20(24)13(3)28-14-9-10-16-15-7-5-6-8-17(15)22(27)29-18(16)11-14/h9-13,19H,4-8H2,1-3H3,(H,23,24)(H,25,26)/t12-,13?,19+/m1/s1

InChI Key

MGHCIGMRLGCRMV-IYRHBAIHSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C3=C(CCCC3)C(=O)O2

Origin of Product

United States

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